An In-Depth Technical Guide to 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one: Synthesis, Properties, and Medicinal Chemistry Potential
An In-Depth Technical Guide to 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one: Synthesis, Properties, and Medicinal Chemistry Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one. As a member of the quinolinone family, a scaffold of significant interest in medicinal chemistry, this N-isopropyl derivative presents unique characteristics for exploration in drug discovery and development. This document delves into its physicochemical properties, spectroscopic profile, and reactivity, offering a foundational resource for researchers in the field.
Introduction: The Significance of the 2,3-Dihydroquinolin-4(1H)-one Scaffold
The 2,3-dihydroquinolin-4(1H)-one core is a prominent heterocyclic motif in a multitude of biologically active compounds.[1] These structures are recognized for their broad spectrum of pharmacological activities, making them a "privileged scaffold" in medicinal chemistry.[2] The versatility of the quinolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. The introduction of an isopropyl group at the N-1 position is anticipated to modulate the molecule's lipophilicity, steric hindrance, and metabolic stability, potentially influencing its pharmacokinetic and pharmacodynamic profile.
Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction/Reference |
| Molecular Formula | C₁₂H₁₅NO | |
| Molecular Weight | 189.25 g/mol | |
| Appearance | Likely a solid at room temperature | The parent compound has a melting point of 40-50°C.[3] |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate. | The N-isopropyl group increases lipophilicity compared to the parent scaffold. |
| logP | Predicted to be higher than the parent compound's logP of 1.4.[4] | The addition of the isopropyl group increases the octanol-water partition coefficient. |
| pKa | The nitrogen atom is part of an amide-like system, and its basicity is expected to be low. | General knowledge of amide chemistry. |
Synthesis of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one
The synthesis of N-alkyl-2,3-dihydro-4(1H)-quinolinones can be achieved through several synthetic strategies. A plausible and efficient method for preparing the title compound is via a domino Michael-SNAr approach.[5]
Proposed Synthetic Pathway: Domino Michael-SNAr Reaction
This approach involves the reaction of a suitably substituted 1-aryl-2-propen-1-one derivative with isopropylamine. The reaction proceeds through a Michael addition of the amine to the enone system, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form the heterocyclic ring.
Caption: Proposed synthesis of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one.
Experimental Protocol (Hypothetical)
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Preparation of the Michael Acceptor: To a solution of 2'-fluoroacetophenone in a suitable solvent (e.g., ethanol), add paraformaldehyde and a catalytic amount of a secondary amine (e.g., dimethylamine hydrochloride). Reflux the mixture to afford 1-(2-fluorophenyl)prop-2-en-1-one.
-
Domino Reaction: Dissolve the synthesized 1-(2-fluorophenyl)prop-2-en-1-one in a polar aprotic solvent such as acetonitrile.
-
Add an excess of isopropylamine to the solution.
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Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one.
Spectroscopic and Analytical Characterization (Predicted)
The structural confirmation of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinolinone ring, typically in the range of δ 7.0-8.0 ppm. The methylene protons at C2 and C3 would likely appear as triplets around δ 2.8 and δ 3.6 ppm, respectively. The isopropyl group would exhibit a septet for the methine proton and a doublet for the two methyl groups.
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¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon (C4) in the downfield region (around δ 190-200 ppm). Aromatic carbons will resonate in the δ 115-150 ppm range. The methylene carbons (C2 and C3) and the carbons of the isopropyl group will appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to display a strong absorption band for the C=O stretching vibration of the ketone group, typically in the range of 1680-1700 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 2850-3100 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum under electrospray ionization (ESI) conditions would show a prominent peak for the protonated molecule [M+H]⁺. Fragmentation patterns of quinolones often involve the loss of CO and subsequent ring cleavages.[6][7]
Caption: Workflow for the synthesis and structural confirmation.
Chemical Reactivity
The reactivity of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one is dictated by the functional groups present in its structure.
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The Carbonyl Group: The ketone at the C4 position can undergo typical carbonyl reactions, such as reduction to the corresponding alcohol or reductive amination.
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The α-Methylene Group: The protons on the C3 methylene group are acidic and can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles.
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The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, with the position of substitution directed by the existing substituents.
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Oxidation: The dihydroquinolinone can be oxidized to the corresponding quinolin-4-one.[8]
Potential Applications in Medicinal Chemistry
The quinolinone scaffold is a cornerstone in the development of various therapeutic agents.[1][9] Derivatives of 2,3-dihydroquinolin-4(1H)-one have been investigated for a range of biological activities, including antifungal and anti-inflammatory properties.[2][10] The introduction of the N-isopropyl group can enhance the drug-like properties of the molecule by:
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Increasing Lipophilicity: This can improve membrane permeability and oral bioavailability.
-
Modulating Metabolism: The isopropyl group may block or alter sites of metabolism, potentially increasing the half-life of the compound.
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Enhancing Target Binding: The steric bulk of the isopropyl group could lead to more specific and potent interactions with biological targets.
Given the diverse activities of related compounds, 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one and its derivatives are promising candidates for screening in various disease models, particularly in oncology, infectious diseases, and inflammatory disorders.
Conclusion
1-Isopropyl-2,3-dihydroquinolin-4(1H)-one represents a valuable, yet underexplored, chemical entity with significant potential in the field of medicinal chemistry. This guide provides a foundational understanding of its predicted chemical properties, a plausible synthetic route, and its potential for further development. The insights presented herein are intended to stimulate further research into this and related N-substituted quinolinones, paving the way for the discovery of novel therapeutic agents.
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